molecular formula C11H23N2OPS B12549766 Methylsulfinyl-di(piperidin-1-yl)phosphane CAS No. 141930-90-7

Methylsulfinyl-di(piperidin-1-yl)phosphane

Cat. No.: B12549766
CAS No.: 141930-90-7
M. Wt: 262.35 g/mol
InChI Key: OWHVYBMJGAOTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylsulfinyl-di(piperidin-1-yl)phosphane is a chemical compound characterized by the presence of a phosphane group bonded to two piperidine rings and a methylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylsulfinyl-di(piperidin-1-yl)phosphane typically involves the reaction of piperidine with a suitable phosphane precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often tailored to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

Methylsulfinyl-di(piperidin-1-yl)phosphane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can lead to the formation of various substituted piperidine derivatives.

Scientific Research Applications

Methylsulfinyl-di(piperidin-1-yl)phosphane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methylsulfinyl-di(piperidin-1-yl)phosphane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers or enzymes, thereby influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methylsulfinyl-di(piperidin-1-yl)phosphane include other piperidine derivatives and phosphane-containing compounds. Examples include:

  • Methylsulfonyl-di(piperidin-1-yl)phosphane
  • Piperidine-based ligands
  • Phosphane-based catalysts

Uniqueness

This compound is unique due to its combination of a phosphane group with piperidine rings and a methylsulfinyl group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications.

Properties

CAS No.

141930-90-7

Molecular Formula

C11H23N2OPS

Molecular Weight

262.35 g/mol

IUPAC Name

methylsulfinyl-di(piperidin-1-yl)phosphane

InChI

InChI=1S/C11H23N2OPS/c1-16(14)15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H2,1H3

InChI Key

OWHVYBMJGAOTNK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)P(N1CCCCC1)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.